

The 4H-Imidazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4H-imidazole

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **4H-imidazole** core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical characteristics to achieve desired pharmacological profiles. This document provides a comprehensive overview of the applications of the **4H-imidazole** scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

The inherent ability of the **4H-imidazole** nucleus to interact with various biological targets has led to its exploration in numerous therapeutic areas. Key applications include the development of potent enzyme inhibitors, novel anticancer agents, and effective therapeutics for neurodegenerative diseases.

Enzyme Inhibition

4H-imidazole derivatives have emerged as a promising class of enzyme inhibitors, targeting a range of kinases and other enzymes implicated in disease pathogenesis. Their ability to form

key interactions within the active sites of these enzymes makes them attractive candidates for inhibitor design.

One of the notable targets for **4H-imidazole**-based inhibitors is the p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production.[1][2] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.[2] The 4-fluorophenyl-imidazole core has been a particularly fruitful starting point for the development of potent and selective p38 α MAPK inhibitors.[3]

Furthermore, derivatives of the **4H-imidazole** scaffold have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the progression of Alzheimer's disease.[4] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, offering a potential therapeutic avenue for cognitive enhancement.

Anticancer Activity

The antiproliferative properties of **4H-imidazole** derivatives have been extensively investigated, revealing their potential to target various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, highlighting their promise as novel anticancer agents. For instance, a novel 1H-imidazole [4,5-f][5][6] phenanthroline derivative, IPM714, exhibited selective inhibitory activities against colorectal cancer (CRC) cells, with IC₅₀ values of 1.74 μ M and 2 μ M in HCT116 and SW480 cells, respectively.[7] The proposed mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway.[7]

Neurodegenerative Diseases

Beyond AChE inhibition, the **4H-imidazole** scaffold is being explored for its neuroprotective effects in the context of other neurodegenerative diseases. Research has focused on designing compounds that can modulate targets associated with the pathogenesis of these complex disorders.[4][8]

Quantitative Data Summary

The following tables summarize the biological activities of various **4H-imidazole** derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of **4H-Imidazole** Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
IPM714	HCT116 (Colorectal)	1.74	[7]
IPM714	SW480 (Colorectal)	2	[7]
Compound 14	PPC-1 (Prostate)	3.1 - 47.2	[9]
Compound 22	U-87 (Glioblastoma)	3.1 - 47.2	[9]
Imidazole derivative 5	MCF-7 (Breast)	< 5	[10]
Imidazole derivative 5	HCT-116 (Colon)	< 5	[10]
Imidazole derivative 5	HepG2 (Liver)	< 5	[10]

Table 2: Kinase Inhibition by **4H-Imidazole** Derivatives

Compound/Derivative	Kinase Target	IC50 (nM)	Reference
Pyrimidine 15	p38α MAPK	250	[3]
Pyrimidine 34	p38α MAPK	96	[3]
Pyridine 3	CK1δ	89	[3]
Pyridin-2-one 31	JAK2	62	[3]
Compound AA6	p38 MAP Kinase	403.57 ± 6.35	[2]
Adezmapimod (SB203580)	p38 MAP Kinase	222.44 ± 5.98	[2]

Table 3: Acetylcholinesterase (AChE) Inhibition by Imidazole Derivatives

Compound/Derivative	IC50 (µM)	Reference
Thienobenzo-triazole 14	0.088 (AChE)	[11][12]
Thienobenzo-triazole 15	0.137 (BChE)	[11][12]
Compound 16	41.87 ± 0.67	[4]
Gаланthamine (Standard)	45.17 ± 0.89	[4]

Table 4: Antibacterial Activity of Imidazole Derivatives (MIC Values)

Bacterial Strain	MIC (µg/mL)	Reference
E. coli O157:H7	3.13 (for G17NP/G19NP)	[13]
MRSA	0.2 - 0.7 (for G17NP/G19NP)	[13]
S. aureus	3.125 - 6.25	[14]
B. subtilis	3.125 - 12.5	[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **4H-imidazole** derivatives.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against p38α MAP kinase using a luminescence-based assay that measures ATP consumption.

Materials:

- Recombinant human p38α kinase
- p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[15]
- ATF-2 protein substrate

- ATP solution
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit
- 384-well low-volume plates
- Multilabel plate reader capable of luminescence detection

Procedure:

- Compound Preparation:
 - Prepare serial dilutions of the test compounds in DMSO.
 - Further dilute the compounds in p38α Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be $\leq 1\%$.[\[15\]](#)
- Assay Plate Setup:
 - Add 1 μL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[\[15\]](#)
- Enzyme Addition:
 - Dilute the recombinant p38α enzyme in Kinase Buffer.
 - Add 2 μL of the diluted enzyme to each well.[\[16\]](#)
- Substrate/ATP Addition:
 - Prepare a mixture of the ATF-2 substrate and ATP in Kinase Buffer.
 - Add 2 μL of this mixture to each well to initiate the reaction.[\[16\]](#)
- Incubation:
 - Incubate the plate at room temperature for 60 minutes.[\[16\]](#)

- ADP-Glo™ Reagent Addition:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
 - Incubate for 40 minutes at room temperature.[16]
- Kinase Detection Reagent Addition:
 - Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[16]
 - Incubate for 30 minutes at room temperature.[16]
- Data Acquisition and Analysis:
 - Record the luminescence using a plate reader.
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This protocol outlines a colorimetric assay to measure the inhibition of acetylcholinesterase activity.

Materials:

- Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

- Phosphate Buffer (0.1 M, pH 8.0)
- Test compounds (dissolved in DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - Prepare a working solution of AChE in phosphate buffer.
 - Prepare a solution of DTNB in phosphate buffer.
 - Prepare a fresh solution of ATCI in deionized water.
 - Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be kept below 1%.
- Assay Procedure:
 - In a 96-well plate, add 20 μ L of the test compound solution to the respective wells.
 - Add 140 μ L of DTNB solution to each well.
 - Add 20 μ L of the AChE solution to each well and incubate for 15 minutes at 25°C.
 - Initiate the reaction by adding 20 μ L of the ATCI solution to each well.
 - Immediately measure the absorbance at 412 nm at multiple time points over a period of 10-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.

- Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of **4H-imidazole** derivatives on cultured cells.

Materials:

- Cultured cells (e.g., cancer cell lines or normal cell lines)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well tissue culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

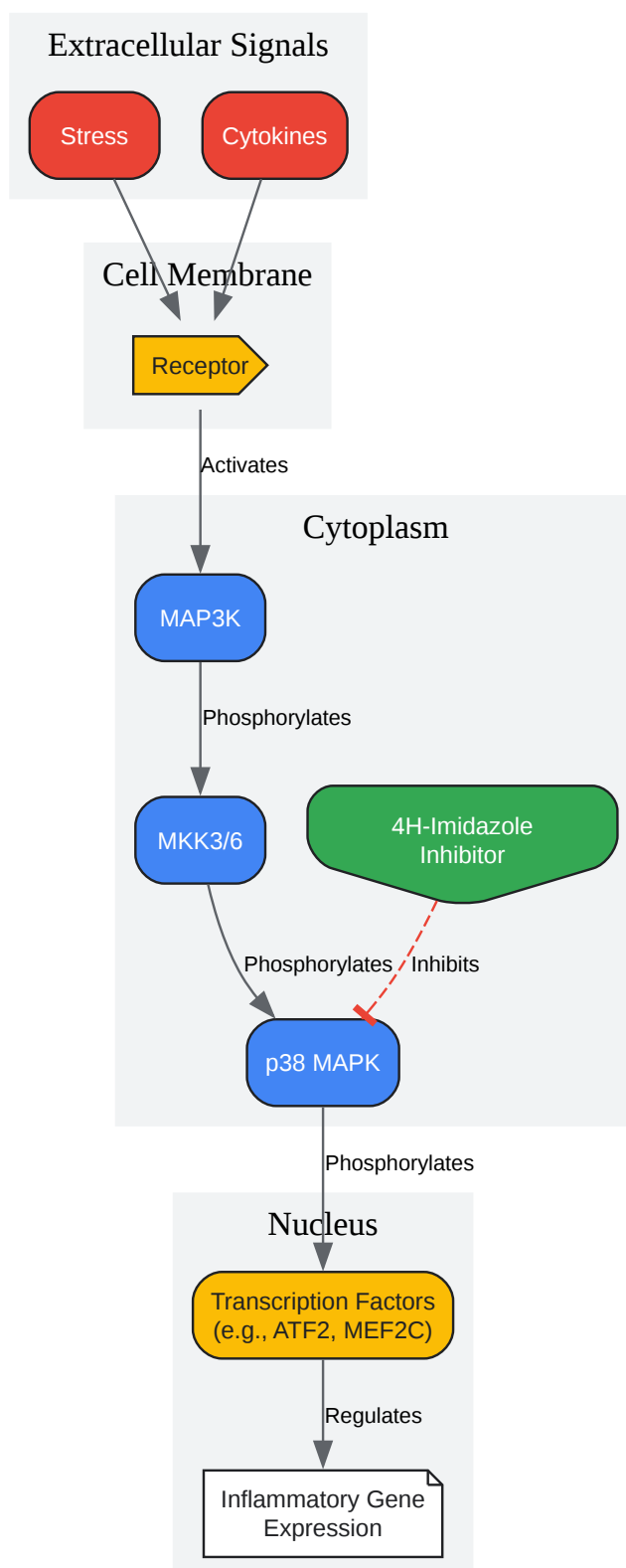
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-treatment control.
 - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of MTT solution to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from the wells.
 - Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Absorbance Measurement and Data Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
 - Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.



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Caption: p38 MAPK signaling pathway and the inhibitory action of **4H-imidazole** derivatives.



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Caption: General workflow for high-throughput screening of **4H-imidazole** compound libraries.

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